2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide is a complex organic compound that features an indole moiety, a triazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves multiple steps, starting from readily available starting materialsThe methoxyphenyl group is then attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted indole and triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The triazole ring can interact with metal ions, affecting the function of metalloproteins. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)thio-N-benzyl-acetamides: These compounds share the indole moiety and have been studied as SARS-CoV-2 RdRp inhibitors.
2-(4-benzoylphenoxy)-1-(1-methyl-1H-indol-3-yl)methyl-1H-benzoimidazol-1-yl] ethanone derivatives: These compounds also feature an indole moiety and have shown antimicrobial activity.
Uniqueness
2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide is unique due to its combination of an indole moiety, a triazole ring, and a methoxyphenyl group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-indol-1-yl-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C21H21N5O2/c1-28-17-9-6-15(7-10-17)8-11-19-22-21(25-24-19)23-20(27)14-26-13-12-16-4-2-3-5-18(16)26/h2-7,9-10,12-13H,8,11,14H2,1H3,(H2,22,23,24,25,27) |
InChI Key |
YYAFKYHFHKBJBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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